(S)-5-Methoxy-3-methyl-5-oxopentanoic acid
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Overview
Description
(S)-5-Methoxy-3-methyl-5-oxopentanoic acid is an organic compound with a unique structure that includes a methoxy group, a methyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-3-methyl-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methoxy group, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxy-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-5-Methoxy-3-methyl-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-5-Methoxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play crucial roles in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: Known for its unique structure and reactivity, particularly in electrophilic substitution reactions.
Acetic Acid: A simple carboxylic acid with widespread use in organic synthesis.
Succinic Acid: Used in various industrial applications and as a precursor in biochemical pathways.
Uniqueness
(S)-5-Methoxy-3-methyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxy group, in particular, differentiates it from other similar compounds and contributes to its unique chemical behavior.
Properties
CAS No. |
63473-61-0 |
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Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3S)-5-methoxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
BYBMHSADRRMVHY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)CC(=O)OC |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC |
Origin of Product |
United States |
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